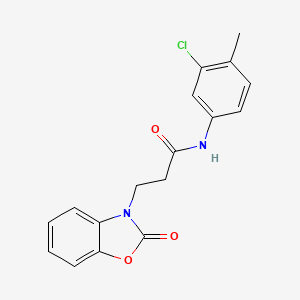
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as CMP-OXP, is a synthetic molecule that has been developed for use in scientific research and lab experiments. CMP-OXP is a small molecule that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). It is a GABA receptor agonist, meaning that it binds to the same receptors as GABA and can activate them to produce a physiological response. CMP-OXP has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
作用机制
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the same receptors as GABA and activates them to produce a physiological response. Specifically, this compound binds to GABA-A receptors, which are located in the central nervous system. When this compound binds to these receptors, it activates them and causes an influx of chloride ions into the cell. This influx of chloride ions causes the cell to become more electrically negative, which has a calming effect on the cell.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity, reduce anxiety-like behavior, and reduce depression-like behavior. It has also been shown to reduce cognitive impairment in Alzheimer’s disease, reduce the risk of relapse in addiction, and produce anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is that it is a synthetic molecule, so it can be easily synthesized and used in experiments. In addition, this compound has been studied extensively and has been shown to produce a variety of biochemical and physiological effects. However, one of the limitations of using this compound in lab experiments is that it is a small molecule and is not very stable, so it can degrade quickly.
未来方向
There are a number of potential future directions for the use of N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in scientific research and lab experiments. One potential future direction is to study the effects of this compound on other neurological disorders, such as autism and Parkinson’s disease. Another potential future direction is to study the effects of this compound on inflammation and its potential to be used as an anti-inflammatory agent. Additionally, this compound could be studied for its potential to be used in the treatment of pain and as an analgesic. Finally, this compound could be studied for its potential to be used as an anti-cancer agent.
合成方法
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl propionamide in a solvent. This reaction produces a compound known as 2-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide. This compound is then reacted with a base in a solvent to produce this compound.
科学研究应用
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In animal studies, this compound has been shown to reduce seizure activity in mice and rats, as well as reduce anxiety-like behavior. It has also been shown to reduce depression-like behavior in rats. This compound has also been studied for its potential to treat cognitive impairment in Alzheimer’s disease. In addition, this compound has been studied for its potential to treat addiction and reduce the risk of relapse.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCDLPPDWZFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)

![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)
![ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B6576331.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6576340.png)
![10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B6576353.png)
![4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B6576358.png)
![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)

![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)